![molecular formula C16H14N2OS3 B5609395 2-(1,3-benzothiazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5609395.png)
2-(1,3-benzothiazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis process of benzothiazole derivatives often involves the reaction of specific thione derivatives with chloroacetamide compounds. This method has been utilized to produce a range of acetamide derivative compounds, showcasing the versatility and reactivity of the benzothiazole moiety in creating pharmacologically interesting compounds (Duran & Canbaz, 2013). Another approach involves carbon–sulfur bond cleavage reactions in a basic medium, leading to the synthesis of compounds like 2-(benzothiazol-2-ylthio)-1-phenylethanone, highlighting the reactivity and synthetic utility of the benzothiazole group (Al-Omran & El-Khair, 2014).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are critical in confirming the structures of synthesized benzothiazole derivatives. These techniques provide insights into the molecular arrangements and the nature of hydrogen bonding, essential for understanding the compound's reactivity and potential interactions (Yurttaş, Tay, & Demirayak, 2015).
Chemical Reactions and Properties
Benzothiazole derivatives exhibit a variety of chemical reactions, including protonation at specific nitrogen atoms in the rings, indicating their acidic nature and potential for further chemical modifications. These reactions are pivotal for designing compounds with tailored properties for specific applications (Duran & Canbaz, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-12-6-4-5-11(9-12)17-15(19)10-21-16-18-13-7-2-3-8-14(13)22-16/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOHNHYMTNNSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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